(+/-)-Panthenol triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

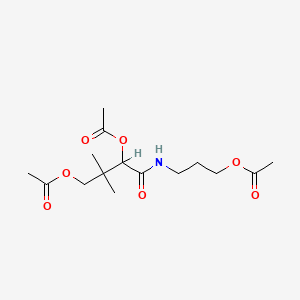

(+/-)-Panthenol triacetate is a useful research compound. Its molecular formula is C15H25NO7 and its molecular weight is 331.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

(+/-)-Panthenol triacetate (PTA) is an oil-soluble compound that converts to D-panthenol upon dermal application. Its mechanism involves deep skin penetration, stimulating metabolic pathways essential for skin repair and regeneration. The compound activates key biological targets such as ACO2 (Acetyl-CoA oxidase), MDH2 (Malate dehydrogenase 2), and G6PD (Glucose-6-phosphate dehydrogenase), which are crucial for cellular metabolism and energy production .

Cosmetic and Dermatological Applications

The versatility of this compound makes it suitable for a variety of cosmetic products. Its primary applications include:

- After-Sun Care : Helps soothe and repair skin after sun exposure.

- Irritated Skin Treatments : Provides calming effects for sensitive or irritated skin.

- Wound Healing : Demonstrated efficacy in enhancing wound healing processes compared to its parent compound, D-panthenol .

- Hair Care Products : Used in formulations to improve hair texture and hydration.

Table 1: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| After-Sun Care | Lotions, gels | Soothing, repairing sun-damaged skin |

| Skin Irritation | Creams, ointments | Calming effects on sensitive skin |

| Wound Healing | Topical treatments | Enhanced healing compared to D-panthenol |

| Hair Care | Shampoos, conditioners | Improves moisture retention and hair softness |

Clinical Studies and Findings

Recent studies have highlighted the effectiveness of this compound in various clinical settings:

-

Wound Healing Study :

- A double-blind clinical trial demonstrated that PTA applied at a concentration of 3% in a cosmetic emulsion significantly reduced transepidermal water loss (TEWL) in patients with wounds after 72 hours compared to placebo treatments. This underscores its potential as a superior wound healing agent compared to D-panthenol .

- Metabolic Pathway Stimulation :

Safety Profile

Safety assessments indicate that this compound is non-irritating to the skin and eyes, making it suitable for use in personal care products. Regulatory compliance includes certifications such as Halal and vegan suitability, which enhance its marketability .

Propiedades

Número CAS |

98133-47-2 |

|---|---|

Fórmula molecular |

C15H25NO7 |

Peso molecular |

331.36 g/mol |

Nombre IUPAC |

3-[(2,4-diacetyloxy-3,3-dimethylbutanoyl)amino]propyl acetate |

InChI |

InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20) |

Clave InChI |

IFYVAPPYWOMVDP-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

Key on ui other cas no. |

94089-18-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.